Cyclopropyl Pemoline-d5 is a synthetic compound recognized for its unique structural and functional characteristics. It is classified as a nootropic drug and a central nervous system stimulant, primarily developed for research purposes. The compound is an isotopic analogue of Pemoline, where five hydrogen atoms are replaced with deuterium atoms, enhancing its stability and allowing for more precise studies in biological systems. Its chemical structure is defined by the IUPAC name 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one, with a molecular formula of C12H12N2O2 and a molecular weight of 221.271 g/mol .
These reactions are crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The synthesis of Cyclopropyl Pemoline-d5 involves several key steps:
This synthetic pathway allows researchers to produce Cyclopropyl Pemoline-d5 efficiently while maintaining its unique properties.
Cyclopropyl Pemoline-d5 has several applications in scientific research:
Research on Cyclopropyl Pemoline-d5 includes interaction studies that assess how it interacts with various biological systems:
Cyclopropyl Pemoline-d5 shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Pemoline | Oxazolidinone | Treatment of ADHD | Original compound; less stable than d5 |
Methylphenidate | Piperidine derivative | ADHD treatment | Different mechanism; more widely used |
Adderall | Amphetamine derivative | ADHD treatment | Combination of amphetamines; more potent |
Modafinil | Benzhydryl derivative | Narcolepsy treatment | Unique wakefulness-promoting properties |
Cyclopropyl Pemoline-d5 stands out due to its isotopic labeling, allowing for advanced tracking in metabolic studies without altering its fundamental pharmacological properties.
The molecular formula of Cyclopropyl Pemoline-d5 is C₁₂H₇D₅N₂O₂, reflecting the incorporation of five deuterium atoms into the parent structure [3] [6]. The molecular weight is precisely 221.267 grams per mole, representing an increase of approximately 5.036 daltons compared to the non-deuterated analog [8]. This mass difference is crucial for analytical applications, as it provides a distinct mass spectral signature that enables precise quantification and identification [29].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₇D₅N₂O₂ | [3] [6] |
Molecular Weight | 221.267 g/mol | [8] |
Mass Increase | +5.036 Da | [29] |
Molecular Ion [M+H]⁺ | 222.3 m/z | [29] |
Mass spectrometry data reveals characteristic fragmentation patterns typical of oxazolidinone compounds, with the deuterium labeling providing enhanced stability and distinct isotopic patterns [29]. The compound demonstrates stable deuterium retention under standard mass spectrometric conditions, making it suitable for both liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry applications following appropriate derivatization procedures [15].
The official International Union of Pure and Applied Chemistry nomenclature for this compound is 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one . This systematic name precisely describes the structural arrangement, including the specific positioning of deuterium atoms within the phenyl ring system .
Several alternative names are employed in scientific literature and commercial contexts. The compound is frequently referred to as Cyclazodone-d5, reflecting its relationship to the parent cyclazodone structure [4] [6]. Additional nomenclature includes 2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone and 2-(Cyclopropylamino)-5-(phenyl-d5)-2-oxazolin-4-one [4] [6]. These alternative names emphasize different aspects of the molecular structure while maintaining consistency with established chemical naming conventions [5].
Nomenclature Type | Name |
---|---|
International Union of Pure and Applied Chemistry Name | 2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |
Primary Alternative | Cyclazodone-d5 |
Systematic Alternative | 2-(Cyclopropylamino)-5-(phenyl-d5)-4(5H)-oxazolone |
Chemical Abstracts Service Number | 1246817-86-6 |
The molecular architecture of Cyclopropyl Pemoline-d5 is characterized by a central 1,3-oxazolidin-4-one ring system, which constitutes a five-membered heterocyclic structure containing both nitrogen and oxygen atoms [30]. This oxazolidinone core serves as the primary scaffold responsible for the compound's chemical and biological properties [25] [26].
The phenyl ring substitution at position 5 of the oxazolidinone represents a critical structural feature . In this deuterated variant, the phenyl ring undergoes complete hydrogen-to-deuterium substitution at all five aromatic positions (2,3,4,5,6), creating a pentadeuteriophenyl moiety . This substitution pattern maintains the electronic properties of the aromatic system while introducing the analytical advantages associated with isotopic labeling [27].
The cyclopropyl group attached to the nitrogen at position 2 contributes significantly to the compound's three-dimensional structure [2]. Cyclopropyl rings are characterized by their high strain energy and unique geometric constraints, which influence both the compound's conformational flexibility and its potential interactions with biological targets [17]. The small, rigid nature of the cyclopropyl ring enhances binding specificity and contributes to the overall pharmacological profile of related compounds [2].
Structural Component | Description | Functional Significance |
---|---|---|
Core Ring System | 1,3-oxazolidin-4-one (5-membered heterocycle) | Provides core scaffold for biological activity |
Phenyl Ring Substitution | Phenyl ring at position 5 with complete deuteration | Deuteration enhances metabolic stability and analytical tracking |
Cyclopropyl Group | Cyclopropyl group attached to nitrogen at position 2 | Small, rigid ring contributes to receptor binding specificity |
Oxazolidinone Ring | Contains both nitrogen and oxygen heteroatoms | Essential for antimicrobial/stimulant activity in related compounds |
The deuterium labeling pattern in Cyclopropyl Pemoline-d5 involves the complete substitution of all five hydrogen atoms on the phenyl ring with deuterium isotopes . This pentadeuteriophenyl arrangement (2,3,4,5,6-pentadeuteriophenyl) represents a systematic approach to isotopic labeling that maximizes analytical utility while maintaining structural integrity .
The significance of this labeling pattern extends beyond simple mass differentiation [27] [29]. Deuterium substitution introduces kinetic isotope effects that can influence the compound's metabolic stability and pharmacokinetic properties [31]. The carbon-deuterium bonds are stronger than carbon-hydrogen bonds, resulting in reduced susceptibility to enzymatic cleavage and enhanced metabolic stability [29] [31].
From an analytical perspective, the deuterium labeling provides distinct advantages for mass spectrometric detection and quantification [29]. The five-dalton mass shift creates clear separation from the parent compound, enabling precise internal standard applications in bioanalytical methods [15]. The isotopic purity typically exceeds 98% deuterium content, ensuring consistent analytical performance [6].
Parameter | Specification |
---|---|
Number of Deuterium Atoms | 5 deuterium atoms |
Labeling Pattern | Complete phenyl ring deuteration (positions 2,3,4,5,6) |
Isotopic Purity | Typically >98% D |
Mass Increase | +5.036 Da compared to unlabeled compound |
Primary Purpose | Internal standard for analytical methods |
Analytical Advantage | Distinct mass spectral fragmentation pattern |
Cyclopropyl Pemoline-d5 exists as a solid powder under standard conditions, typically appearing as a white to off-white crystalline material [6] [19]. The compound requires controlled storage conditions, with recommended temperatures between 2-8°C to maintain stability and prevent degradation [6] [8]. This low-temperature storage requirement reflects the compound's sensitivity to thermal degradation and the need to preserve isotopic integrity [6].
Solubility characteristics demonstrate limited aqueous solubility, consistent with other oxazolidinone derivatives [18] [19]. The compound shows sparingly soluble behavior in chloroform and slightly soluble characteristics in both dimethyl sulfoxide and methanol [19]. These solubility properties are important considerations for analytical method development and sample preparation procedures [19].
The chemical stability of Cyclopropyl Pemoline-d5 under appropriate storage conditions is generally favorable [6]. The deuterium substitution contributes to enhanced stability compared to the non-deuterated analog, as carbon-deuterium bonds exhibit greater resistance to chemical and enzymatic cleavage [31]. This enhanced stability makes the compound particularly suitable for long-term storage and analytical applications requiring consistent performance over extended periods [29].
Property | Cyclopropyl Pemoline-d5 | Reference (Parent Pemoline) |
---|---|---|
Physical State | Solid powder | Solid powder |
Color/Appearance | White to off-white | White, tasteless, odorless |
Storage Temperature | 2-8°C | Room temperature |
Purity (typical) | >95% | Not applicable |
Solubility in Chloroform | Sparingly soluble | <1 mg/mL |
Solubility in Dimethyl Sulfoxide | Slightly soluble | Not applicable |
Solubility in Methanol | Slightly soluble | 2.2 mg/mL (95% ethanol) |
Stability | Stable when stored properly | Stable under normal conditions |